molecular formula C24H31FN4O B5059916 1'-(3-fluorobenzyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide

1'-(3-fluorobenzyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide

Katalognummer B5059916
Molekulargewicht: 410.5 g/mol
InChI-Schlüssel: HZKFIBUKKRYWGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1'-(3-fluorobenzyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, also known as Compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine-based compounds and has shown promising results in various preclinical studies.

Wirkmechanismus

1'-(3-fluorobenzyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide 1 acts as a partial agonist at the dopamine D2 receptor and the sigma-1 receptor. The compound has shown to increase the release of dopamine in the prefrontal cortex, which is associated with the cognitive and emotional functions of the brain. The compound also modulates the activity of the sigma-1 receptor, which is involved in the regulation of various cellular processes such as calcium signaling, mitochondrial function, and neuroprotection.
Biochemical and Physiological Effects:
1'-(3-fluorobenzyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide 1 has been shown to improve cognitive function, reduce depressive-like behavior, and attenuate drug-seeking behavior in preclinical studies. The compound has also shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and maintenance of neurons in the brain. Additionally, 1'-(3-fluorobenzyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide 1 has shown to have a low potential for inducing extrapyramidal side effects, which are commonly associated with some antipsychotic drugs.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 1'-(3-fluorobenzyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide 1 is its high selectivity for the dopamine D2 receptor and the sigma-1 receptor, which makes it a potential candidate for the development of novel therapeutics for various diseases. However, one of the limitations of 1'-(3-fluorobenzyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide 1 is its low solubility in water, which can affect its bioavailability and pharmacokinetics in vivo.

Zukünftige Richtungen

In the future, further research is needed to explore the potential therapeutic applications of 1'-(3-fluorobenzyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide 1 in various diseases and to elucidate its mechanism of action at the molecular level. Additionally, the development of novel formulations and delivery systems for 1'-(3-fluorobenzyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide 1 can improve its solubility and bioavailability in vivo. Finally, clinical trials are needed to evaluate the safety and efficacy of 1'-(3-fluorobenzyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide 1 in human subjects.
Conclusion:
In conclusion, 1'-(3-fluorobenzyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide 1 is a novel small molecule that has shown promising results in various preclinical studies for its potential therapeutic applications in various diseases. The compound acts as a partial agonist at the dopamine D2 receptor and the sigma-1 receptor, and has shown to improve cognitive function, reduce depressive-like behavior, and attenuate drug-seeking behavior. Further research is needed to explore the potential therapeutic applications of 1'-(3-fluorobenzyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide 1 and to elucidate its mechanism of action at the molecular level.

Synthesemethoden

The synthesis of 1'-(3-fluorobenzyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide 1 involves the reaction of 1-(3-fluorobenzyl)-4-piperidone with N-(3-pyridinylmethyl)piperazine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the final product. The yield of the synthesis method is reported to be around 50-60%.

Wissenschaftliche Forschungsanwendungen

1'-(3-fluorobenzyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide 1 has been extensively studied for its potential therapeutic applications in various diseases such as schizophrenia, depression, and addiction. In preclinical studies, 1'-(3-fluorobenzyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide 1 has shown to have a high affinity for the dopamine D2 receptor and the sigma-1 receptor, which are known to be involved in the pathophysiology of these diseases. The compound has also shown to have a low affinity for the serotonin 5-HT2A receptor, which is associated with the side effects of some antipsychotic drugs.

Eigenschaften

IUPAC Name

1-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FN4O/c25-22-5-1-3-19(15-22)18-28-11-8-23(9-12-28)29-13-6-21(7-14-29)24(30)27-17-20-4-2-10-26-16-20/h1-5,10,15-16,21,23H,6-9,11-14,17-18H2,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKFIBUKKRYWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3CCN(CC3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(3-fluorobenzyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.